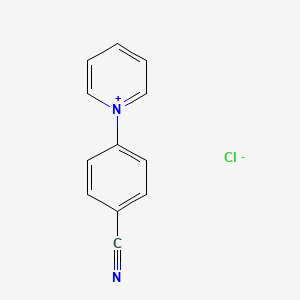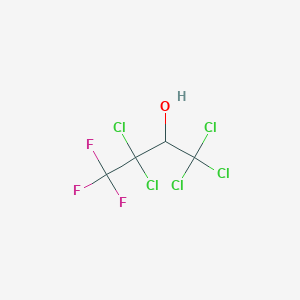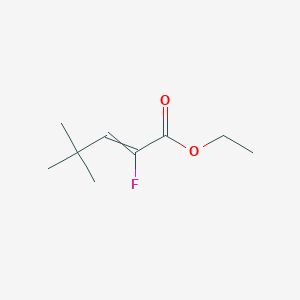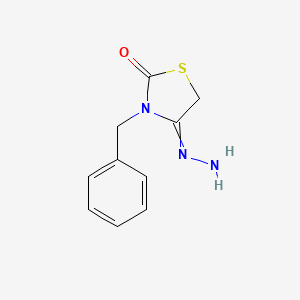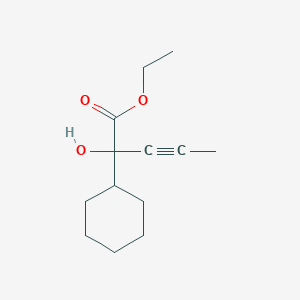
Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate typically involves the reaction of cyclohexylmagnesium bromide with ethyl 2-oxopent-3-ynoate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be employed.
Major Products Formed
Oxidation: Formation of 2-cyclohexyl-2-oxopent-3-ynoate.
Reduction: Formation of ethyl 2-cyclohexyl-2-hydroxypentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyclohexyl-2-hydroxybutanoate
- Ethyl 2-cyclohexyl-2-hydroxyhexanoate
- Ethyl 2-cyclohexyl-2-hydroxyheptanoate
Uniqueness
Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds
Propriétés
Numéro CAS |
92956-99-5 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C13H20O3/c1-3-10-13(15,12(14)16-4-2)11-8-6-5-7-9-11/h11,15H,4-9H2,1-2H3 |
Clé InChI |
SDWZKAHFZMWRTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#CC)(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


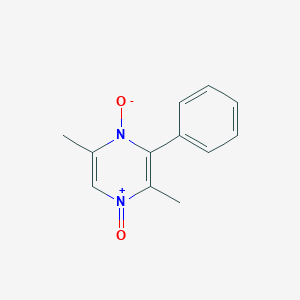
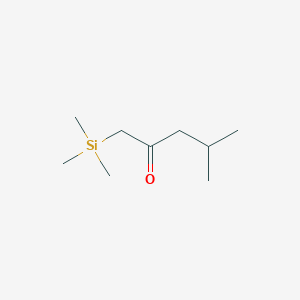


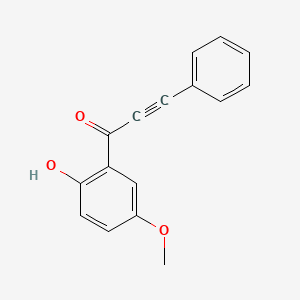
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


